molecular formula C8H8BrClFNO B1384736 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride CAS No. 1402664-85-0

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B1384736
M. Wt: 268.51 g/mol
InChI Key: MDZPFPKYFRXOMR-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C8H8BrClFNO and a molecular weight of 268.51 . It is also known by its IUPAC name "1-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H . This indicates that the molecule consists of a two-carbon chain (ethan-1-one) with an amino group (NH2) attached to one carbon and a 4-bromo-2-fluorophenyl group attached to the other carbon. The molecule also includes a hydrochloride group, which is a hydrogen atom bonded to a chlorine atom.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and specific optical rotation were not available in the sources I found.

Scientific Research Applications

Analytical Techniques and Substance Identification

  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a related compound, has been analyzed using a range of techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This substance, known as bk-2C-B, is a cathinone analogue of phenethylamine 2C-B, suggesting psychoactive effects (Power et al., 2015).

Pyrolysis Products Analysis

  • The pyrolysis of bk-2C-B, a similar compound to 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride, has been studied. Twelve products from its pyrolysis were detected and verified by synthesizing corresponding standards. This study helps in understanding the stability and degradation products of such compounds when exposed to heat (Texter et al., 2018).

Synthesis and Characterization

  • Synthesis, characterization, and biological evaluation of compounds involving similar structures, like 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, have been conducted, illustrating the methods and applications in creating and analyzing new compounds (Sherekar et al., 2021).

Application in Liquid Crystalline Polymers

  • Research on compounds like 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, related to 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride, has contributed to the development of liquid crystalline polyethers. These studies are significant for understanding the phase transition temperatures and thermodynamic parameters of such polymers (Percec & Zuber, 1992).

Intermediate in Biological Active Compound Synthesis

  • The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is an important intermediate for creating biologically active compounds, demonstrates the role of such chemicals in medicinal chemistry and drug development (Wang et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-amino-1-(4-bromo-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZPFPKYFRXOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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